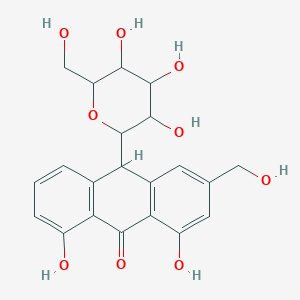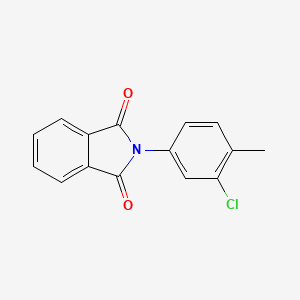
2-(3-Chloro-4-methylphenyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-4-methylphenyl)isoindole-1,3-dione is a member of phthalimides.
Scientific Research Applications
Synthesis Techniques : An efficient method for synthesizing compounds related to 2-(3-Chloro-4-methylphenyl)isoindole-1,3-dione has been described, highlighting both conventional and microwave-assisted reactions. This approach provides a comparison between these two methods and suggests mechanisms for the formation of these compounds (Sena et al., 2007).
Structural Characterization : Studies have been conducted to characterize the structure of similar isoindole-1,3-dione derivatives using techniques like 1D and 2D NMR spectroscopy. These studies provide detailed insights into the molecular structure and the correlation between various atomic groups (Dioukhane et al., 2021).
Vibrational and DFT Studies : The vibrational properties of related compounds have been investigated using techniques like Fourier transform infrared (FTIR) and FT-Raman spectroscopy. These studies also involve density functional theory (DFT) calculations to better understand the structural parameters and normal modes of vibration (Arjunan et al., 2009).
Xanthine Oxidase Inhibitory Activities : Isoindole-1,3-dione derivatives have been evaluated for their inhibitory activities against xanthine oxidase, an enzyme involved in purine metabolism. These studies include molecular docking to estimate the interaction mechanisms of these compounds with the enzyme (Gunduğdu et al., 2020).
Photophysical Properties : The photophysical behavior of related compounds has been studied, focusing on their fluorescent properties and sensitivity to solvent polarity. This research also involves thermal stability assessments and computational studies to understand their electronic properties (Deshmukh & Sekar, 2015).
Anticancer Activity : Some isoindole-1,3-dione derivatives have been investigated for their anticancer activities. The effectiveness of these compounds varies depending on the substituents attached, indicating the importance of structural variations in determining their biological activities (Tan et al., 2020).
properties
Molecular Formula |
C15H10ClNO2 |
|---|---|
Molecular Weight |
271.7 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10ClNO2/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 |
InChI Key |
QSBKETHUHHJHCB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




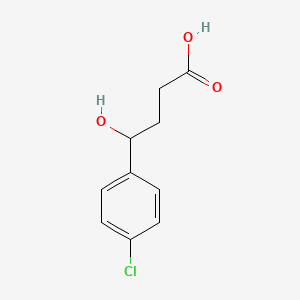
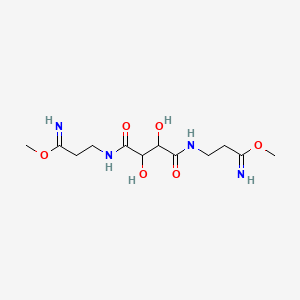
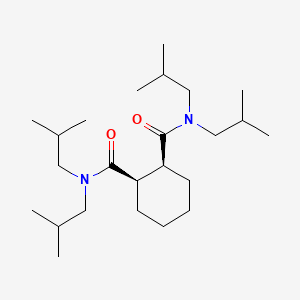
![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)
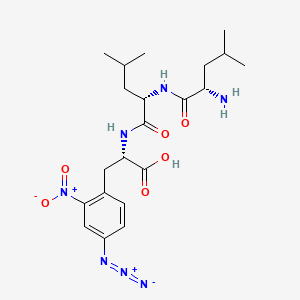
![ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1195216.png)
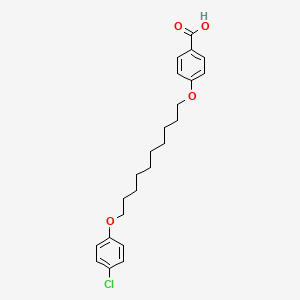
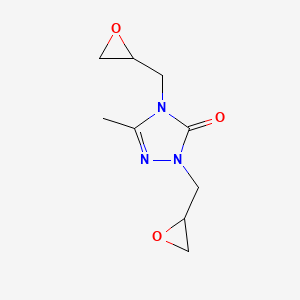
![2-Methyl-5-[2-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclopropyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1195221.png)
![[3.3]Paracyclophane](/img/structure/B1195223.png)
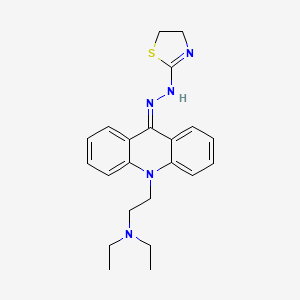
![10H-[1]benzothiolo[3,2-b]indole](/img/structure/B1195227.png)
